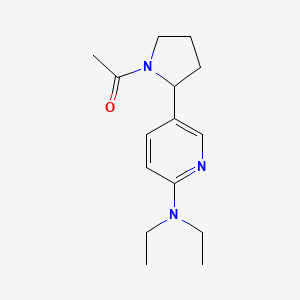

1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-[2-[6-(diethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C15H23N3O/c1-4-17(5-2)15-9-8-13(11-16-15)14-7-6-10-18(14)12(3)19/h8-9,11,14H,4-7,10H2,1-3H3 |

InChI Key |

NBYDBWQXKWEWCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

The applications of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone may extend into medicinal chemistry, where it could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or other conditions influenced by neurotransmitter systems. Its unique structure also makes it a candidate for further modification to enhance efficacy or reduce side effects. Interaction studies involving this compound could focus on its binding affinity to various receptors, particularly those related to neurotransmission. Techniques such as radiolabeled ligand binding assays or computational docking studies could provide insight into how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with this compound, which may help elucidate its unique properties.

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone | Structure | Contains a methylamino group instead of diethylamino; potential differences in biological activity due to sterics. |

| 2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde | Structure | Features a carbaldehyde instead of an ethanone; may exhibit different reactivity patterns. |

| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Varied structures | Inhibit c-KIT kinase; useful in cancer research; highlights variations in biological targets compared to our compound. |

Mechanism of Action

The mechanism of action of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The diethylamino-pyridine moiety can interact with biological receptors or enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Amino Group Modifications

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone CAS No.: 1352536-35-6 Molecular Formula: C₁₅H₂₃N₃O (same as target compound) Key Differences:

- Amino Group: Dimethylamino (vs. diethylamino in the target compound), reducing steric bulk.

- Heterocycle: Piperidine (6-membered ring) instead of pyrrolidine, altering conformational flexibility. Implications: The smaller amino group and larger heterocycle may enhance solubility but reduce lipophilicity .

1-(6-(Diethylamino)pyridin-3-yl)ethanone Derivatives Example: 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7)

- Molecular Formula: C₇H₅Cl₂NO

- Key Differences :

- Substituents: Electron-withdrawing chlorine atoms replace the diethylamino group.

Halogen-Substituted Analogs

1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone CAS No.: 1203499-51-7 Molecular Formula: C₁₁H₁₃FN₂O Key Differences:

- Substituent : Fluorine atom at the 2-position of pyridine.

Heterocycle Modifications

Piperidine vs. Pyrrolidine Derivatives Example: 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352489-79-2)

Functional Group Variations

Ethanone vs. Oxime or Alcohol Derivatives Example: (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | 1352536-32-3 | C₁₅H₂₃N₃O | 261.36 | Diethylamino, pyrrolidine | High lipophilicity |

| 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone | 1352536-35-6 | C₁₅H₂₃N₃O | 261.36 | Dimethylamino, piperidine | Enhanced solubility |

| 1-(5,6-Dichloropyridin-3-yl)ethanone | 120800-05-7 | C₇H₅Cl₂NO | 206.03 | Chlorine atoms | Electron-withdrawing effects |

| 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | 1203499-51-7 | C₁₁H₁₃FN₂O | 208.23 | Fluorine, pyrrolidine | Metabolic stability |

Research Findings and Implications

- Structural Flexibility : Pyrrolidine-containing compounds (e.g., target molecule) exhibit greater ring strain but faster synthetic accessibility compared to piperidine analogs .

- Chlorine or fluorine substituents may redirect reactivity toward electrophilic pathways .

- Practical Considerations : Some analogs (e.g., CAS 1352489-79-2) are discontinued, suggesting challenges in synthesis or stability .

Biological Activity

1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, also referred to as a pyrrolidine derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

- Molecular Formula : C15H23N3O

- Molecular Weight : 261.36 g/mol

- CAS Number : 1352484-71-9

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of similar compounds against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 1 | 0.0039 | Staphylococcus aureus |

| 2 | 0.0048 | Escherichia coli |

| 3 | 0.0195 | Bacillus mycoides |

The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at specific concentrations .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. Notably, compounds with similar structures have shown cytotoxic effects against different cancer cell lines:

In these studies, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it possesses significant radical scavenging ability, comparable to well-known antioxidants such as ascorbic acid:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1-(2-(6-(Diethylamino)... | 58.7 |

| Ascorbic Acid | 58.2 |

This suggests that the compound may help mitigate oxidative stress-related damage in biological systems .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of related pyrrolidine derivatives:

- Study on Antimicrobial Activity : A comprehensive evaluation of pyrrolidine derivatives revealed that halogen substitutions significantly enhanced antibacterial properties. The study provided insights into structure-activity relationships that could guide further development .

- Anticancer Evaluation : Research involving molecular docking studies confirmed that these compounds interact effectively with target proteins associated with cancer cell apoptosis, reinforcing their potential as anticancer agents .

- Antioxidant Studies : The antioxidant activity was assessed across multiple derivatives, indicating that structural modifications could enhance efficacy. The presence of specific functional groups was linked to improved radical scavenging activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.